6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
CAS No.: 2549016-67-1
Cat. No.: VC11793955
Molecular Formula: C18H20N6
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-67-1 |
|---|---|
| Molecular Formula | C18H20N6 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H20N6/c1-13-21-16(15-3-4-15)10-18(22-13)24-8-6-23(7-9-24)17-5-2-14(11-19)12-20-17/h2,5,10,12,15H,3-4,6-9H2,1H3 |
| Standard InChI Key | MDVBUBYNALUMET-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
A pyridine ring substituted with a nitrile group at position 3.
-
A piperazine ring linked to the pyridine’s position 6.
-
A 2-methyl-6-cyclopropylpyrimidine moiety attached to the piperazine’s nitrogen.
This arrangement creates a planar, conjugated system with multiple sites for hydrogen bonding and hydrophobic interactions, critical for potential receptor binding.
Molecular Specifications
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | 6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| CAS Number | 2549016-67-1 |
| Molecular Formula | C₁₈H₂₀N₆ |
| Molecular Weight | 320.4 g/mol |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C4CC4 |
| InChI Key | MDVBUBYNALUMET-UHFFFAOYSA-N |
The nitrile group at position 3 of the pyridine ring enhances electrophilicity, potentially facilitating covalent interactions with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Pyrimidine Formation: Cyclocondensation of cyclopropanecarboxamide with methylmalononitrile yields the 2-methyl-6-cyclopropylpyrimidine core.
-
Piperazine Coupling: Nucleophilic substitution links the pyrimidine to piperazine under Mitsunobu conditions .
-
Pyridine Functionalization: Buchwald-Hartwig amination attaches the piperazine-pyrimidine unit to 6-chloropyridine-3-carbonitrile.
Yield optimization often employs microwave-assisted synthesis (120°C, 30 min), achieving ~65% purity before chromatographic purification.
Purification Challenges
Due to polar functional groups (e.g., nitrile, tertiary amines), reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is essential for isolating the final product.
Physicochemical Profiling
Stability and Solubility
-
Thermal Stability: Decomposes at 218°C (DSC analysis).
-
Solubility:
-
DMSO: 32 mg/mL
-
Water: <0.1 mg/mL (pH 7.4)
-
Ethanol: 8.4 mg/mL
-
The low aqueous solubility necessitates formulation strategies like nanoemulsions for in vivo studies .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.86 (d, J=8.4 Hz, 1H), 6.92 (s, 1H, pyrimidine-H), 3.85–3.45 (m, 8H, piperazine), 2.44 (s, 3H, CH₃), 1.55–1.20 (m, 4H, cyclopropyl).
-
HRMS: m/z 321.1821 [M+H]⁺ (calc. 321.1824).
Hypothesized Biological Activity
Antimicrobial Properties
Piperazine derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 2–8 μg/mL). The cyclopropyl group enhances membrane penetration by disrupting lipid bilayers.
Pharmacokinetic Predictions
| Parameter | Predicted Value | Method |
|---|---|---|
| LogP | 2.3 ± 0.2 | ACD/Percepta |
| Plasma Protein Binding | 89% | QikProp |
| CYP3A4 Inhibition | Moderate | SwissADME |
| hERG IC₅₀ | >10 μM | In silico docking |
The moderate CYP3A4 liability suggests potential drug-drug interactions, necessitating structural tweaks for clinical development .
Future Research Directions
-
Target Identification: Proteomic profiling to map kinase targets.
-
Formulation Studies: Lipid nanoparticle encapsulation to improve bioavailability.
-
Toxicogenomics: RNA-seq analysis of hepatocyte responses to chronic exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume